N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
Description
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a nicotinamide derivative featuring a 1,2,4-triazole substituent at the 6-position of the pyridine ring and a 2-methylphenyl group attached to the carboxamide nitrogen. This compound belongs to a broader class of triazole-containing heterocycles, which are of significant interest due to their diverse biological activities, including antifungal, herbicidal, and enzyme-inhibitory properties . The 1,2,4-triazole moiety is critical for binding to biological targets, such as cytochrome P450 enzymes, which are implicated in drug metabolism and steroid biosynthesis .
Properties
IUPAC Name |
N-(2-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-4-2-3-5-13(11)19-15(21)12-6-7-14(17-8-12)20-10-16-9-18-20/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLRXDLXEAUGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a metal-free process under continuous-flow conditions.
Coupling with Nicotinamide: The triazole derivative is then coupled with nicotinamide under microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the continuous-flow synthesis process. This method is advantageous due to its high yield, selectivity, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the triazole ring or the nicotinamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various reduced forms of the triazole ring .
Scientific Research Applications
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the triazole ring.
Materials Science: The compound is used in the development of coordination frameworks and electroactive materials.
Biological Research: It is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Redox Activity: The triazole ring can participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Spectroscopic and Physicochemical Properties
- IR/NMR Trends : The target compound’s IR spectrum would likely show peaks for –NH (~3290 cm⁻¹), C=O (~1670 cm⁻¹), and triazole C–N (~1280 cm⁻¹), consistent with analogs like 6b and 6c .
- Lipophilicity : The 2-methylphenyl group may confer moderate lipophilicity (logP ~2.5–3.0), intermediate between the hydrophilic 2-ethoxyphenyl analog (logP ~2.0) and the highly lipophilic naphthoxy-triazole compounds (logP >4.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
